molecular formula C25H23FN4O5S B2799866 Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537663-79-9

Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B2799866
CAS-Nummer: 537663-79-9
Molekulargewicht: 510.54
InChI-Schlüssel: RMZGCRSQOVWILA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a polycyclic heteroaromatic molecule featuring a pyrido[2,3-d]pyrimidine core. Key structural attributes include:

  • Position 5: A 4-nitrophenyl substituent, contributing strong electron-withdrawing effects and planar aromaticity.
  • Position 6: An isopropyl ester group, enhancing lipophilicity and metabolic stability.
  • Position 7: A methyl group, influencing steric bulk and electronic modulation.
  • Position 4: A ketone group, enabling hydrogen-bond acceptor properties.

Eigenschaften

CAS-Nummer

537663-79-9

Molekularformel

C25H23FN4O5S

Molekulargewicht

510.54

IUPAC-Name

propan-2-yl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23FN4O5S/c1-13(2)35-24(32)19-14(3)27-22-21(20(19)15-8-10-17(11-9-15)30(33)34)23(31)29-25(28-22)36-12-16-6-4-5-7-18(16)26/h4-11,13,20H,12H2,1-3H3,(H2,27,28,29,31)

InChI-Schlüssel

RMZGCRSQOVWILA-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article synthesizes the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key structural components include:

  • Pyrido-pyrimidine core : This bicyclic structure is often associated with various pharmacological activities.
  • Thioether linkage : The presence of a thioether group may enhance lipophilicity and influence metabolic stability.
  • Nitrophenyl substituent : This group is known for its potential to modulate biological interactions due to electron-withdrawing properties.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including the compound . A review on pyrimidine derivatives noted that several compounds exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • Inhibition of COX Enzymes :
    • The compound's structure suggests potential inhibition of COX-1 and COX-2 enzymes. For instance, related pyrimidine derivatives have shown IC50 values against COX-2 ranging from 0.04 μM to over 40 μM depending on structural modifications .
    • The anti-inflammatory efficacy can be attributed to the ability to suppress prostaglandin synthesis, which plays a crucial role in inflammation.
  • Experimental Evidence :
    • In vivo studies using carrageenan-induced paw edema models demonstrated that related compounds significantly reduced inflammation compared to control groups .
    • Additionally, studies indicated that certain derivatives led to decreased expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in RAW264.7 cells, suggesting a mechanism involving transcriptional regulation .

Analgesic Effects

The analgesic properties of this compound are also noteworthy. Similar pyrimidine derivatives have been evaluated for their pain-relieving effects:

  • Pain Models : Compounds were tested in various pain models (e.g., formalin-induced pain) where they demonstrated significant analgesic activity.
  • Mechanism : The analgesic effect is likely mediated through the inhibition of inflammatory pathways as well as direct action on pain receptors.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of such compounds:

Structural FeatureEffect on Activity
Thioether GroupEnhances lipophilicity and metabolic stability
Nitro GroupIncreases potency against COX enzymes
Methyl SubstituentModulates binding affinity

Research indicates that electron-donating or withdrawing groups can significantly alter the potency and selectivity towards COX enzymes, which is vital for designing more effective anti-inflammatory agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of similar compounds:

  • Study A : Investigated the efficacy of a related compound in a rat model for arthritis. Results showed a significant reduction in joint swelling and pain scores compared to baseline measurements.
  • Study B : Focused on pharmacokinetics and toxicity assessments in animal models, demonstrating favorable profiles with minimal side effects at therapeutic doses.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Functional Group Variations

Pyrimidine-Based NNRTIs
  • Compounds XIII, XIV, XV, XVI (): These pyrimidine-catechol-diether and 2-pyrimidinylphenylamine derivatives exhibit anti-HIV activity. Unlike the target compound, they lack the pyrido[2,3-d]pyrimidine fused ring system but share substituents like aryl groups (e.g., 4-nitrophenyl in XV/XVI). The target compound’s thioether group may enhance membrane permeability compared to the oxygen-based linkers in these analogs .
Trisubstituted Pyrimidine Amide CCR4 Antagonists
  • Compounds 6c, 12a, 12b (): These derivatives feature pyrimidine amide cores with IC50 values of 0.064–0.077 μM against CCR3. The target compound’s isopropyl ester and 2-fluorobenzylthio groups differ significantly from the amide and hydroxyl substituents in these analogs, likely altering binding affinity and selectivity .
Thiazolo[3,2-a]Pyrimidine Derivatives
  • Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): This compound shares ester and aryl substituents but incorporates a thiazolo-pyrimidine core.

Electronic and Steric Effects

  • 4-Nitrophenyl Group : Present in both the target compound and anti-HIV pyrimidines (), this group enhances electron-withdrawing effects, stabilizing negative charge in enzymatic binding pockets.
  • 2-Fluorobenzylthio vs.

Hydrogen-Bonding and Crystal Packing

  • Comparison with Barbiturates (): 5,5-Disubstituted barbiturates form N–H⋯O hydrogen-bonded chains. The target compound’s 4-oxo group may participate in similar interactions, but its fused pyrido-pyrimidine ring likely reduces puckering (unlike the puckered pyrimidine in methitural), altering crystal packing and solubility .

Q & A

Basic: What are standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrimidine precursors. Key steps include thioether formation (via nucleophilic substitution at the sulfur site) and esterification. Optimization strategies:

  • Temperature Control: Maintain 60–80°C during cyclization to minimize side products .
  • Catalysts: Use palladium or copper catalysts for cross-coupling reactions (e.g., introducing the 4-nitrophenyl group) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Monitoring: Track reaction progress via HPLC to isolate pure intermediates .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify aromatic protons (e.g., 2-fluorobenzyl substituents) and confirm regiochemistry .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical values) .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the tetrahydropyrido[2,3-d]pyrimidine core .

Advanced: How does the 2-fluorobenzylthio group influence bioactivity, and what mechanistic studies support this?

Methodological Answer:
The 2-fluorobenzylthio moiety enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects. Mechanistic insights:

  • Enzyme Inhibition Assays: In vitro studies show IC50_{50} values correlate with fluorinated substituent positioning .
  • Molecular Docking: Computational models (using InChI-derived 3D structures) predict binding affinity to kinase domains .
  • SAR Studies: Replacement with non-fluorinated analogs reduces potency by 10–20×, confirming fluorine’s role .

Advanced: How can computational modeling predict metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME use SMILES strings to assess cytochrome P450 interactions and esterase susceptibility (e.g., isopropyl ester hydrolysis) .
  • Density Functional Theory (DFT): Calculates electron distribution at the 4-oxo site to predict oxidative degradation pathways .
  • MD Simulations: Simulate solvation effects to optimize solubility for in vivo studies .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Kinase Inhibition: Use ATP-Glo assays to measure inhibition of Aurora kinases, a common target for pyrido[2,3-d]pyrimidines .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa or MCF-7) quantify EC50_{50} values .
  • Solubility Testing: Shake-flask method in PBS (pH 7.4) identifies formulation challenges early .

Advanced: How to resolve contradictory data in biological activity between studies?

Methodological Answer:

  • Batch Reproducibility: Verify purity (>95% via HPLC) and crystallinity (PXRD), as impurities may skew activity .
  • Assay Conditions: Standardize ATP concentrations in kinase assays; deviations alter IC50_{50} readings .
  • Structural Reanalysis: Re-examine NMR data for misassigned peaks (e.g., thioether vs. sulfoxide oxidation) .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Store at –20°C in argon to prevent oxidation of the thioether group .
  • Light Sensitivity: Amber vials reduce photodegradation of the 4-nitrophenyl moiety .
  • pH Sensitivity: Avoid aqueous buffers below pH 6 to prevent ester hydrolysis .

Advanced: How does fluorine substitution at the benzyl position affect reaction kinetics during synthesis?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Fluorine’s meta-directing effect slows benzylthio introduction, requiring longer reaction times (12–18 hours vs. 8 hours for non-fluorinated analogs) .
  • Nucleophilic Thiolation: Steric hindrance from the 2-fluoro group reduces thiolate attack efficiency by ~30%, necessitating excess benzylthiol .

Advanced: What strategies address regioselectivity challenges in the pyrido[2,3-d]pyrimidine core formation?

Methodological Answer:

  • Protecting Groups: Temporarily block the 5-position with tert-butyloxycarbonyl (Boc) to direct cyclization to the 6-carboxylate site .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours, minimizing unwanted dimerization .
  • Lewis Acid Catalysts: ZnCl2_2 promotes regioselective ring closure at the 4-oxo position .

Basic: How to troubleshoot low yields in the final esterification step?

Methodological Answer:

  • Activation of Carboxylic Acid: Use DCC/DMAP coupling to enhance reactivity of the 6-carboxyl group .
  • Solvent Drying: Anhydrous THF prevents water-induced side reactions .
  • Stoichiometry: Employ 1.5 equivalents of isopropyl iodide to drive the reaction to completion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.